molecular formula C9H15NO B1367351 2,4-Dimethyl-5-oxoheptanenitrile

2,4-Dimethyl-5-oxoheptanenitrile

Cat. No. B1367351
M. Wt: 153.22 g/mol
InChI Key: SCIMGWUYBMTPNK-UHFFFAOYSA-N
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Patent
US04925985

Procedure details

To a stirred solution of 2,4-dimethyl-5-oxoheptanenitrile (IIb, 239 g, 1.56 moles) in isopropanol (2.5L) at 5° C. under a nitrogen atmosphere, was added sodium borohydride (60 g, 1.59 moles) over a 15 minute period. The mixture was stirred for 40 hours at room temperature, after which GC analysis indicated complete reaction. The reaction mixture was cooled to -5° C. and carefully quenched with water (1L) followed by saturated aqueous ammonium chloride (200 ml). After the gas evolution had subsided, the isopropanol was removed under reduced pressure (30 mm). The residue was extracted with diethyl ether (1×750 ml, 2×350 ml) and the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml). After drying (MgSO4), the solvent was removed at reduced pressure (30 mm) and the crude product distilled at 75-80° C. and 0.20-0.10 mm to give a 88% yield of 2,4-dimethyl-5-hydroxyheptanenitrile (212 g, 1.37 moles).
Quantity
239 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[C:7](=[O:10])[CH2:8][CH3:9])[C:3]#[N:4].[BH4-].[Na+]>C(O)(C)C>[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[CH:7]([OH:10])[CH2:8][CH3:9])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
239 g
Type
reactant
Smiles
CC(C#N)CC(C(CC)=O)C
Name
Quantity
60 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to -5° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with water (1L)
CUSTOM
Type
CUSTOM
Details
the isopropanol was removed under reduced pressure (30 mm)
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether (1×750 ml, 2×350 ml)
WASH
Type
WASH
Details
the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure (30 mm)
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled at 75-80° C.

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC(C#N)CC(C(CC)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.37 mol
AMOUNT: MASS 212 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.